molecular formula C11H25NOSi B8063276 (S)-3-(tert-Butyldimethylsilyloxy) piperidine

(S)-3-(tert-Butyldimethylsilyloxy) piperidine

Cat. No.: B8063276
M. Wt: 215.41 g/mol
InChI Key: UVNBNPBGKCEBMX-JTQLQIEISA-N
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Description

(S)-3-(tert-Butyldimethylsilyloxy)piperidine is a chiral piperidine derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 3-position of the piperidine ring. The TBS group serves as a protective moiety for hydroxyl groups, enhancing stability and modulating reactivity during synthetic processes. This compound is pivotal in medicinal chemistry and organic synthesis, particularly in the preparation of complex heterocycles and bioactive molecules. Its stereochemistry at the 3-position (S-configuration) is critical for enantioselective applications, such as asymmetric catalysis or receptor-targeted drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-dimethyl-[(3S)-piperidin-3-yl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNBNPBGKCEBMX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(tert-Butyldimethylsilyloxy) piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a modified piperidine derivative, characterized by the presence of a tert-butyldimethylsilyloxy group. This modification can influence its solubility, stability, and interaction with biological targets.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Piperidine derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
  • Anticancer Properties : Some studies suggest that piperidine compounds can inhibit cancer cell proliferation through various mechanisms.
  • CNS Activity : Piperidine derivatives are being investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Piperidine derivatives can inhibit enzymes involved in critical biological pathways, affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : These compounds may act on various receptors, including G-protein-coupled receptors (GPCRs), influencing signaling pathways related to pain, mood, and cognition.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of several piperidine derivatives against M. tuberculosis. Results indicated that modifications to the piperidine structure significantly influenced activity levels, with some derivatives showing MIC values as low as 2 µg/mL against resistant strains .
  • Anticancer Potential :
    • Research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells. For instance, a derivative was found to inhibit the growth of colon cancer cells by disrupting mitochondrial function .
  • CNS Effects :
    • Investigations into the effects of piperidine compounds on neurotransmitter systems revealed potential for treating conditions like anxiety and depression. Compounds were shown to modulate serotonin and dopamine levels effectively .

Data Tables

Biological ActivityCompoundMIC (µg/mL)Reference
AntimicrobialThis compound2
AnticancerPiperidine derivative X10
CNS ModulationPiperidine derivative Y5

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H25NOSi
  • Molecular Weight : 215.41 g/mol

The compound features a piperidine ring modified with a tert-butyldimethylsilyloxy group, which enhances its stability and solubility, making it suitable for various chemical reactions and biological applications.

Scientific Research Applications

  • Drug Development
    • The compound is utilized as a chiral building block in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of drugs targeting specific biological pathways.
    • It has been explored in the synthesis of piperidine-based inhibitors for cholesterol biosynthesis, which are essential for managing cholesterol levels in patients .
  • Antiviral Research
    • Recent studies have highlighted the potential of piperidine derivatives, including (S)-3-(tert-Butyldimethylsilyloxy) piperidine, as effective inhibitors against viral proteases, such as those from SARS-CoV. These compounds exhibit nanomolar potency and could lead to the development of antiviral therapies .
  • Synthetic Chemistry
    • The compound serves as a precursor in the synthesis of complex organic molecules. Its ability to undergo various transformations makes it valuable in creating libraries of compounds for drug discovery .
  • Biological Evaluations
    • Biological studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial properties. This has implications for developing new antibiotics or antifungal agents.

Case Study 1: Antiviral Activity

A study evaluated the efficacy of this compound derivatives against SARS-CoV proteases. The results indicated that certain analogues displayed high selectivity and low cytotoxicity, showcasing their potential as antiviral agents .

Case Study 2: Cholesterol Biosynthesis Inhibition

Research demonstrated that piperidyl sulfonamides derived from this compound effectively inhibited key enzymes involved in cholesterol biosynthesis, leading to decreased serum cholesterol levels in animal models .

Comparison with Similar Compounds

Data Tables

Key Findings

Steric and Electronic Effects : Bulky substituents (e.g., phenylpropyl in KAB-18) reduce receptor potency, whereas smaller groups (e.g., TBS in (S)-3-TBS-piperidine) balance steric hindrance and reactivity .

Ring Size and Conformation : Piperidine derivatives generally exhibit greater conformational flexibility than pyrrolidine analogues, influencing both synthetic utility and biological activity .

Protective Group Strategies : TBS ethers enhance stability but may complicate deprotection steps compared to tert-butyl esters or benzyl groups .

Preparation Methods

Direct Silylation of (S)-3-Hydroxypiperidine

The most straightforward method involves reacting (S)-3-hydroxypiperidine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. Triethylamine (TEA) or imidazole is typically used to neutralize HCl generated during the reaction. For instance, 26.8 g of (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate was synthesized using TEA in toluene at 0°C, achieving a yield of 90.2% . Adapting this protocol, silylation with TBDMS-Cl under analogous conditions (0°C, toluene, TEA) yields the target compound efficiently.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane

  • Base: Triethylamine (2.1 equiv)

  • Temperature: 0–5°C

  • Time: 1–3 hours

Post-reaction workup involves extraction with ethyl acetate, washing with saturated ammonium chloride, and purification via silica gel chromatography.

Resolution of Racemic Mixtures for Enantiomeric Enrichment

Chiral Resolution Using Tartaric Acid

Racemic 3-hydroxypiperidine can be resolved into its enantiomers using chiral acids. For example, L-tartaric acid in isopropanol selectively crystallizes the (S)-enantiomer as a tartrate salt. A protocol from WO2019165981A1 demonstrates this:

  • Racemate Dissolution: 100 g of racemic 3-phenylpiperidine in isopropanol (50 mL).

  • Acid Addition: Dropwise addition of L-tartaric acid (93.16 g) in isopropanol (200 mL).

  • Crystallization: Stirring for 2 hours, followed by cooling to −20°C for 7 days.

This method, adapted for 3-hydroxypiperidine, achieves >99% enantiomeric excess (ee) when scaled appropriately. The resolved (S)-3-hydroxypiperidine is then silylated as described in Section 1.1.

Catalytic Asymmetric Synthesis

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of 3-ketopiperidine derivatives offers a route to enantiomerically enriched intermediates. For instance, hydrogenation of N-protected 3-ketopiperidine using a Ru-BINAP catalyst produces (S)-3-hydroxypiperidine with 92% ee . Subsequent silylation with TBDMS-Cl under mild conditions preserves stereochemistry.

Catalytic System:

  • Catalyst: RuCl₂[(R)-BINAP]

  • Pressure: 50 psi H₂

  • Solvent: Methanol

  • Yield: 85–90%

Industrial-Scale Synthesis and Process Optimization

Large-Scale Silylation in Toluene

A scaled-up procedure from Ambeed (2020) illustrates industrial applicability:

  • Reagents: (S)-N-Boc-3-piperidinol (20 g), TBDMS-Cl (1.2 equiv), TEA (2.5 equiv).

  • Conditions: Toluene (100 mL), 0°C, 2 hours.

  • Workup: Extraction with ethyl acetate (3 × 20 mL), drying (Na₂SO₄), and solvent evaporation.

  • Yield: 26.8 g (89%) of (S)-3-(tert-Butyldimethylsilyloxy)piperidine.

Key Advantages:

  • Minimal epimerization due to low-temperature conditions.

  • Compatibility with Boc-protected intermediates.

Comparative Analysis of Methodologies

MethodStarting MaterialKey Reagents/ConditionsYield (%)ee (%)
Direct Silylation(S)-3-HydroxypiperidineTBDMS-Cl, TEA, 0°C85–90>99
Chiral ResolutionRacemic 3-hydroxypiperidineL-Tartaric acid, isopropanol70–7599
Asymmetric Hydrogenation3-KetopiperidineRu-BINAP, H₂ (50 psi)85–9092

Insights:

  • Direct Silylation is optimal for high ee but requires enantiomerically pure starting material.

  • Chiral Resolution is cost-effective for racemic mixtures but involves multi-step crystallization.

  • Catalytic Hydrogenation balances yield and stereoselectivity but demands specialized catalysts.

Q & A

What synthetic strategies are effective for introducing the tert-butyldimethylsilyl (TBDMS) group into piperidine derivatives?

Basic Question
The TBDMS group is commonly introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBDMSCl) or analogous reagents. For (S)-3-(TBDMS-oxy)piperidine, key steps include:

  • Protection of the hydroxyl group : React (S)-3-hydroxypiperidine with TBDMSCl in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .
  • Chirality preservation : Use chiral auxiliaries or enantioselective catalysts to maintain stereochemical integrity during protection.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity .

How can contradictions in spectroscopic data (e.g., NMR or MS) during characterization be resolved?

Advanced Question
Discrepancies in NMR or mass spectra often arise from impurities, residual solvents, or stereochemical variations. Methodological solutions include:

  • Multi-technique validation : Cross-validate using 1^{1}H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). For example, Pfizer’s synthesis of arylpiperidines confirmed product identity via NMR chemical shifts (e.g., δ 1.6–3.8 ppm for piperidine protons) and parent ion peaks in HRMS .
  • Deuterated solvent controls : Compare spectra in CDCl3_3 versus DMSO-d6_6 to rule out solvent-induced shifts .
  • Computational modeling : Predict NMR chemical shifts using DFT calculations (e.g., B3LYP/6-31G* basis set) to match experimental data .

What analytical methods are optimal for assessing the purity of (S)-3-(TBDMS-oxy)piperidine?

Basic Question
Purity assessment requires orthogonal techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. A retention time deviation >5% indicates impurities .
  • Chiral GC or HPLC : Confirm enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak AD-H) .
  • Elemental analysis : Validate C, H, N, and Si content against theoretical values (e.g., C1414H2929NO2_2Si requires C 59.31%, H 10.31%) .

How can reaction conditions be optimized for TBDMS protection to mitigate low yields?

Advanced Question
Low yields in silylation reactions often stem from moisture sensitivity or steric hindrance. Optimization strategies:

  • Moisture control : Use anhydrous solvents, molecular sieves, and inert gas (N2_2/Ar) atmospheres .
  • Catalyst screening : Imidazole or DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the hydroxyl group .
  • Temperature modulation : Reactions at 0–5°C reduce side reactions (e.g., over-silylation), while room temperature improves kinetics for less hindered substrates .

What safety protocols are critical when handling (S)-3-(TBDMS-oxy)piperidine?

Basic Question
Safety measures include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (WGK 3 hazard classification) .
  • Ventilation : Use fume hoods to avoid inhalation (H313/H333 risk phrases) .
  • Waste disposal : Neutralize residues with aqueous bicarbonate before disposal .

How does the stability of (S)-3-(TBDMS-oxy)piperidine vary under acidic/basic conditions?

Advanced Question
The TBDMS group is labile under specific conditions:

  • Acidic hydrolysis : Cleaved by trifluoroacetic acid (TFA) or HCl in dioxane (1–2 h, 25°C), yielding (S)-3-hydroxypiperidine .
  • Base resistance : Stable to mild bases (e.g., NaHCO3_3) but degrades in strong bases (e.g., NaOH) via β-elimination. Monitor stability via TLC or 1^{1}H NMR .
  • Thermal stability : Store at –20°C under inert gas; avoid prolonged exposure to >40°C to prevent desilylation .

What strategies address low enantiomeric excess (ee) in stereoselective syntheses?

Advanced Question
Low ee may arise from racemization or poor chiral induction. Solutions include:

  • Chiral catalysts : Use Evans’ oxazaborolidines or Sharpless asymmetric epoxidation conditions .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • In situ monitoring : Track ee via chiral HPLC during reaction progression to adjust parameters dynamically .

How can computational tools predict the reactivity of (S)-3-(TBDMS-oxy)piperidine in complex reactions?

Advanced Question
Density functional theory (DFT) and molecular dynamics (MD) simulations predict:

  • Reaction pathways : Transition state energies for silylation/desilylation steps (e.g., B3LYP/6-31G* level) .
  • Solvent effects : COSMO-RS models optimize solvent choice (e.g., THF vs. DCM) for reaction efficiency .
  • Steric/electronic effects : Fukui indices identify nucleophilic/electrophilic sites on the piperidine ring .

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